![molecular formula C24H24N2O4 B2450036 2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol CAS No. 537010-67-6](/img/structure/B2450036.png)
2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol” is a complex organic molecule. It is also known as 3-Ethoxy-4-hydroxybenzenemethanol or 2-Ethoxy-4-(hydroxymethyl)phenol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Ethoxy-4-(hydroxymethyl)phenol, include a molecular formula of C9H12O3, an average mass of 168.190 Da, and a monoisotopic mass of 168.078644 Da .Scientific Research Applications
1. Fluorescent Sensors Development
Research has shown that benzimidazole derivatives, such as 2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, are used in the development of fluorescent sensors. One study demonstrated the use of similar benzimidazole-based azomethines as fluorescent sensors for Al3+ and Zn2+ ions. These molecules exhibit significant absorption and emission spectral changes upon coordination with these ions, showing their potential as effective sensors in various applications (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
2. Crystal Structure Analysis
In crystallography, the compound has been studied for its molecular structure. The research involved analyzing the crystal structure of the title compound, revealing details like dihedral angles between rings and hydrogen bonding patterns. Such studies are crucial for understanding the molecular geometry and interactions of this compound in various states (Ha, 2012).
3. Antimicrobial Activity Research
Another significant application area is in the field of antimicrobial research. Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. This includes examining their effectiveness against various microbes, which is vital for developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
4. Exploration of DNA Topoisomerase Inhibition
Benzimidazole derivatives, including compounds structurally related to 2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol, have been studied for their ability to inhibit DNA topoisomerase. This is an important area of research in cancer therapy, as DNA topoisomerases are enzymes that modulate the topology of DNA (Alpan, Gunes, & Topçu, 2007).
5. Investigation in Optical and Electrical Properties
Research has been conducted on the optical and electrical properties of oligobenzimidazoles, which are related to 2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. These studies are significant for applications in material science, especially in areas related to optoelectronics and conductive materials (Anand & Muthusamy, 2018).
properties
IUPAC Name |
2-ethoxy-4-[[2-(3-ethoxy-4-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-22-13-16(9-11-20(22)27)15-26-19-8-6-5-7-18(19)25-24(26)17-10-12-21(28)23(14-17)30-4-2/h5-14,27-28H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLZTHUOJVLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)
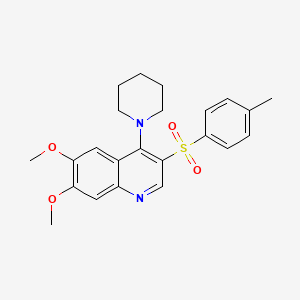

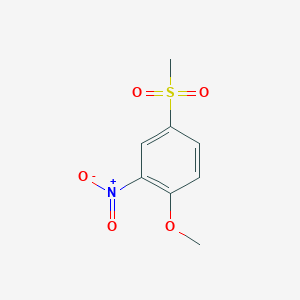
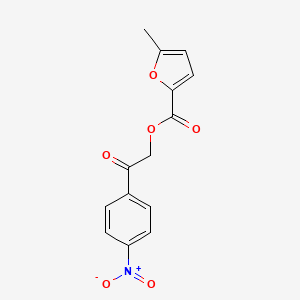
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
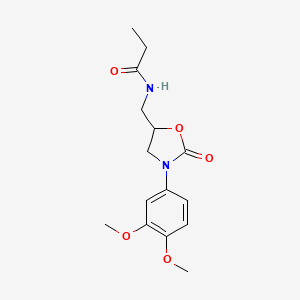


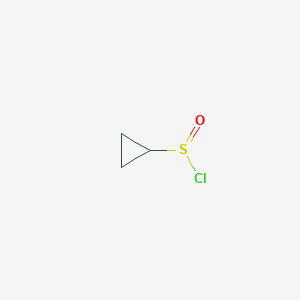
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)